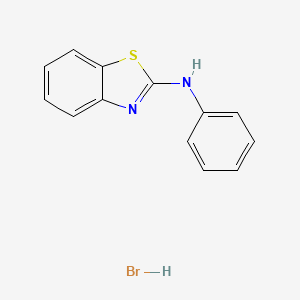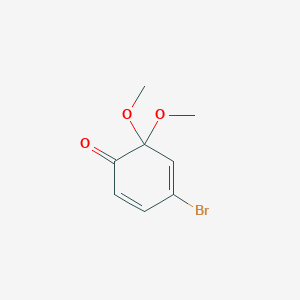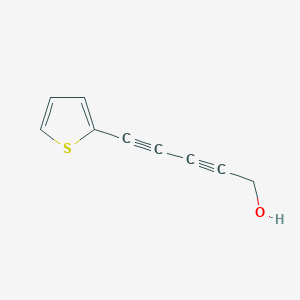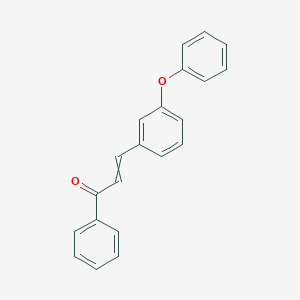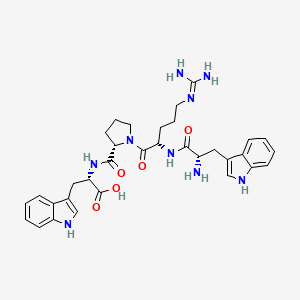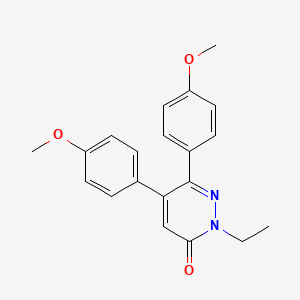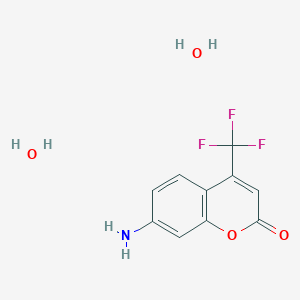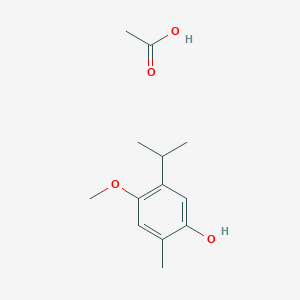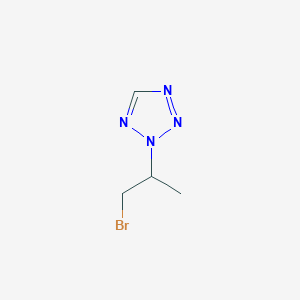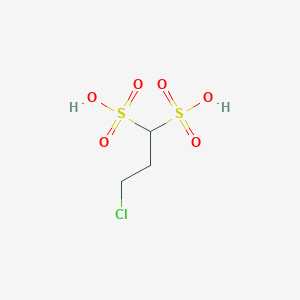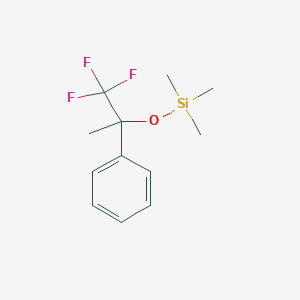![molecular formula C7H13NO B14256852 2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)- CAS No. 204327-16-2](/img/structure/B14256852.png)
2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azabicyclo[221]heptane-3-methanol, (1S,3R,4R)- is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional shape and the presence of a hydroxyl group attached to the bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Azabicyclo[2.2.1]heptane-3-methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes with a broad array of substrates . The reaction conditions typically involve the use of palladium catalysts and suitable ligands to facilitate the transformation.
Industrial Production Methods
While specific industrial production methods for 2-Azabicyclo[2.2.1]heptane-3-methanol are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high yields, and minimizing by-products.
化学反应分析
Types of Reactions
2-Azabicyclo[2.2.1]heptane-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitrogen atom and hydroxyl group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include epoxides, ketones, and various substituted derivatives, which can be further functionalized for specific applications.
科学研究应用
2-Azabicyclo[2.2.1]heptane-3-methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
作用机制
The mechanism by which 2-Azabicyclo[2.2.1]heptane-3-methanol exerts its effects involves interactions with specific molecular targets. The nitrogen atom and hydroxyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, making the compound valuable in mechanistic studies.
相似化合物的比较
Similar Compounds
- 2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(phenylmethyl) ester
- 2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Uniqueness
Compared to similar compounds, 2-Azabicyclo[2.2.1]heptane-3-methanol is unique due to the presence of the hydroxyl group at the 3-position, which imparts distinct chemical reactivity and potential for further functionalization. This structural feature enhances its utility in synthetic chemistry and broadens its range of applications in scientific research.
属性
CAS 编号 |
204327-16-2 |
|---|---|
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC 名称 |
[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-4-7-5-1-2-6(3-5)8-7/h5-9H,1-4H2/t5-,6+,7+/m1/s1 |
InChI 键 |
CKGOIZORGVFPFX-VQVTYTSYSA-N |
手性 SMILES |
C1C[C@H]2C[C@@H]1[C@@H](N2)CO |
规范 SMILES |
C1CC2CC1C(N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)
